Field: Pharmacology and Virology.
Application: Forskolin has been found to have antiviral properties.
Methods: The naturally occurring labdane diterpenoid derivative, Forskolin, was obtained from Coleus forskohlii.
Field: Pharmacology and Immunology
Field: Pharmacology and Cardiology.
Application: Forskolin is used in the treatment of cardiovascular diseases.
Field: Pharmacology and Ophthalmology.
Application: Forskolin is used in the treatment of glaucoma.
Field: Pharmacology and Nutrition
Application: Forskolin has potential effects in the treatment of obesity
Field: Pharmacology and Dermatology.
Application: Forskolin is used in the treatment of skin conditions.
Field: Pharmacology and Immunology.
Application: Forskolin has been found to have antioxidant and anti-inflammatory properties.
Field: Pharmacology and Oncology.
Application: Forskolin has potential effects in the treatment of various types of cancers.
Application: Forskolin is used in the treatment of inflammation.
Forskolin is a labdane diterpenoid derived from the plant Coleus forskohlii, also known as Indian coleus. It is recognized for its role in increasing levels of cyclic adenosine monophosphate (cAMP) by stimulating the enzyme adenylate cyclase, making it a significant compound in biochemical research and therapeutic applications. Forskolin has a complex chemical structure characterized by multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its biological activity and reactivity .
Forskolin exhibits several biological activities:
Forskolin can be synthesized through various methods:
Forskolin has several applications across various fields:
Research indicates that forskolin interacts with various biological systems:
Several compounds share structural or functional similarities with forskolin. Below is a comparison highlighting their unique characteristics:
Compound | Source | Key Features |
---|---|---|
Colforsin Daropate | Synthetic derivative | More potent cAMP elevating effects than forskolin |
NKH477 | Synthetic derivative | Used in treating heart failure; similar mechanism |
FSK88 | Synthetic derivative | Potentially more effective at raising cAMP levels |
13R-manoyl oxide | Precursor in biosynthesis | Direct precursor to forskolin |
Diterpene derivatives | Various natural sources | Share structural elements but differ in biological activity |
Forskolin's unique tetrahydropyran-derived heterocyclic ring and specific functional group arrangements distinguish it from these compounds, contributing to its distinct pharmacological properties .
Coleus forskohlii (syn. Plectranthus barbatus) is a member of the Lamiaceae (mint) family. Its taxonomic hierarchy is as follows:
The species name honors the Finnish botanist Peter Forsskål, who first documented the plant in the 18th century. Recent phylogenetic studies confirm its distinct position within the Coleus genus, characterized by fasciculated tuberous roots and unique secondary metabolites .
Coleus forskohlii thrives in subtropical climates with moderate rainfall. Its native range spans the Indian subcontinent (India, Nepal, Sri Lanka), Southeast Asia (Thailand, Myanmar), and Africa (Ethiopia, Egypt) . Cultivation practices include:
The plant’s golden-brown tuberous roots, rich in forskolin (0.07–0.58%), are harvested after 5–6 months of growth. Modern cultivation often employs in vitro propagation to enhance genetic stability and forskolin yield .
Coleus forskohlii has been integral to Ayurveda for centuries, primarily utilizing its roots. Key traditional applications include:
Forskolin’s dual role in enhancing cyclic adenosine monophosphate (cAMP) and modulating adenylate cyclase underpins its multifaceted therapeutic potential .
Irritant